Thalidomide-4-O-C12-NH2 (hydrochloride)

PROTAC design CRBN ligand linker length optimization

PROTAC linker synthesis often stalls SAR campaigns due to multi-step custom chemistry. Thalidomide-4-O-C12-NH2 HCl eliminates this bottleneck as a ready-to-conjugate CRBN ligand-linker building block: • Pre-functionalized with a 4-O-C12-alkylamine spacer & terminal primary amine for direct amide coupling to carboxylate- or NHS-ester-bearing warheads • Validated in THAL-SNS-032 (selective CDK9 degrader); enables systematic linker SAR via side-by-side comparison of 4-O vs. 5-O exit vector regioisomers • Supplied as hydrochloride salt (≥95% purity, MW 494.02) for enhanced solubility & batch-to-batch consistency Accelerate degrader library construction with a single building block instead of weeks of in-house synthesis.

Molecular Formula C25H36ClN3O5
Molecular Weight 494.0 g/mol
Cat. No. B10861426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-O-C12-NH2 (hydrochloride)
Molecular FormulaC25H36ClN3O5
Molecular Weight494.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCN.Cl
InChIInChI=1S/C25H35N3O5.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-33-20-13-11-12-18-22(20)25(32)28(24(18)31)19-14-15-21(29)27-23(19)30;/h11-13,19H,1-10,14-17,26H2,(H,27,29,30);1H
InChIKeyZNEQRIRWIFHMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-4-O-C12-NH2 (hydrochloride) Procurement Overview


Thalidomide-4-O-C12-NH2 (hydrochloride) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate, consisting of a thalidomide-derived CRBN-binding phthalimide core modified at the 4-position with a C12 (12-carbon) alkylamino side chain bearing a terminal primary amine, supplied as the hydrochloride salt (C25H35N3O5·HCl, MW 494.02, purity ≥95%) [1]. This compound serves as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs), enabling covalent conjugation via its terminal amine to carboxylate- or NHS-ester-functionalized target protein ligands or additional linker modules [2]. The C12 alkyl spacer provides a defined exit vector from the CRBN binding pocket, positioning the conjugation handle for subsequent attachment to diverse warhead chemotypes .

PROTAC synthesis via terminal amine conjugation
C12 alkyl spacer supports extended CRBN-to-target reach
Hydrochloride salt for aqueous solubility and handling
4-O ether exit vector on phthalimide ring

Thalidomide-4-O-C12-NH2 (hydrochloride) Selection Rationale


In PROTAC design, CRBN-recruiting ligand-linker conjugates are not functionally interchangeable. The linker length, exit vector geometry, and terminal functional group determine ternary complex stability, degradation efficiency, and physicochemical properties [1]. A mismatch as small as two methylene units in linker length can switch a degrader from full agonism to complete inactivity [2]. Thalidomide-4-O-C12-NH2 (hydrochloride) offers a specific combination of a 12-carbon alkyl chain, a 4-O-ether attachment point on the phthalimide ring, and a terminal amine supplied as the hydrochloride salt—each parameter distinguishing it from shorter-chain analogs (e.g., C2, C6, C9), different attachment regioisomers (e.g., 5-O substitution), alternative linker chemistries (e.g., PEG-based, amide-containing), or different salt forms. Substituting with a non-equivalent conjugate may alter conjugation efficiency, compromise ternary complex geometry, or introduce solubility and handling variability .

Linker length mismatch
Shorter chains (C2, C6, C9) may restrict ternary complex geometry; linker-dependent activity shifts are reported. Two methylene units can alter degradation outcome.
Salt form variability
Free base may exhibit lower aqueous solubility and handling variability; hydrochloride salt form supports reproducible conjugation conditions.
Exit vector regioisomer
5-O substitution changes exit trajectory from CRBN pocket; 4-O and 5-O conjugates may produce distinct degradation profiles. No head-to-head comparison available.
Conjugation chemistry incompatibility
Amine terminus requires carboxylate- or NHS-ester-functionalized warheads; carboxylate-terminated analogs (e.g., C10-COOH) demand amine-bearing ligands, limiting synthetic interchangeability.

Thalidomide-4-O-C12-NH2 (hydrochloride) Differentiation Evidence


Linker Length: C12 vs. C2

The C12 alkyl chain provides an extended reach compared to the C2 linker found in Thalidomide-4-O-C2-NH2 (CAS 390367-50-7, MW 317.30). While the C2 linker constrains the warhead to close proximity to the CRBN binding pocket, the C12 linker permits the target ligand to explore a substantially larger spatial volume for productive ternary complex formation with CRBN and the target protein . This extended reach is particularly relevant when conjugating to larger target proteins or warheads requiring greater spatial separation to avoid steric clashes at the CRBN-target interface [1].

Linker Length
Class-level
C12 vs C2; 10 additional methylene units; ~176.7 Da higher MW. Extended reach permits larger spatial volume for ternary complex exploration.
Supports extended reach for large or sterically demanding target proteins.
Class-level inference; verify for your target protein system.
PROTAC design CRBN ligand linker length optimization ternary complex

Hydrochloride Salt vs. Free Base Form

Thalidomide-4-O-C12-NH2 is supplied specifically as the hydrochloride salt form, with a molecular formula of C25H36ClN3O5 and a molecular weight of 494.02 [1]. The hydrochloride salt enhances aqueous solubility and synthetic accessibility compared to the free base form, as the protonated amine exhibits improved solubility in aqueous buffers and polar organic solvents commonly used in bioconjugation reactions . While precise solubility values for this compound are not publicly reported in peer-reviewed literature, the class-level principle that hydrochloride salts of alkylamine-functionalized PROTAC building blocks provide superior handling and conjugation efficiency compared to neutral free base forms is well established in medicinal chemistry practice .

Salt Form
Class-level
Hydrochloride salt (MW 494.02) vs free base (theoretical MW ~457.56). Hydrochloride enhances aqueous solubility and synthetic accessibility.
May improve conjugation reproducibility and handling.
Class-level principle for amine hydrochloride salts; precise solubility data not publicly reported.
PROTAC synthesis hydrochloride salt aqueous solubility amine functional group

Exit Vector: 4-O vs. 5-O Substitution

Thalidomide-4-O-C12-NH2 and Thalidomide-5-O-C12-NH2 are regioisomers differing only in the attachment position of the O-C12-NH2 linker on the phthalimide ring (4-position vs. 5-position). Both compounds bear identical linker length and terminal functionality (C12 alkylamine, hydrochloride salt) and are described as suitable for PROTAC synthesis . However, the exit vector trajectory from the CRBN binding pocket differs between these substitution positions, a parameter known to influence ternary complex geometry and degradation efficiency in PROTAC development . While no direct head-to-head degradation comparison between PROTACs built from 4-O-C12 vs. 5-O-C12 conjugates is publicly available, structure-activity studies demonstrate that linker attachment site on CRBN ligands significantly affects degrader potency and cooperativity [1].

Exit Vector
Class-level
4-O vs 5-O substitution on phthalimide; identical linker length and terminal amine, but exit vector orientation differs.
May alter ternary complex geometry and degradation efficiency.
No direct head-to-head degradation comparison available.
CRBN ligand exit vector geometry regioisomer PROTAC optimization

Amine vs. Carboxylic Acid Conjugation

Thalidomide-4-O-C12-NH2 bears a terminal primary amine, enabling direct amide bond formation with carboxylate-containing target ligands or NHS-ester-activated linkers. In contrast, analog Thalidomide-4-O-C10-COOH (CAS 2379870-45-6) provides a terminal carboxylic acid group, requiring activation for conjugation to amine-containing warheads . The amine-terminated C12 conjugate offers compatibility with a distinct set of coupling chemistries and warhead functional groups, expanding the accessible chemical space for PROTAC assembly [1]. This functional group differentiation is a key procurement consideration, as the choice between amine- and carboxylate-terminated conjugates dictates the required functional group complementarity on the target ligand .

Conjugation Handle
Class-level
Primary amine (-NH2) vs carboxylic acid (-COOH) on C10 analog. Amine enables direct coupling with carboxylate/NHS-ester warheads; carboxylate requires amine-bearing ligands.
Dictates warhead functional group compatibility and synthetic strategy.
Align with available functional groups on target ligand.
PROTAC conjugation amine functional group amide bond formation bioconjugation

THAL-SNS-032 CDK9 Degrader Validation

Thalidomide-4-O-C12-NH2 (hydrochloride) is a core building block in the synthesis of THAL-SNS-032, a selective CDK9 degrader PROTAC [1]. THAL-SNS-032 consists of a CDK-binding SNS-032 ligand linked to a thalidomide derivative (Thalidomide-4-O-C12-NH2 or its 5-O regioisomer) that recruits the CRBN E3 ubiquitin ligase . This PROTAC induces rapid degradation of CDK9 without affecting the levels of other SNS-032 targets, demonstrating the functional utility of the C12-alkylamine linker architecture in achieving selective target degradation . While the original THAL-SNS-032 characterization utilized a thalidomide-O-C12 conjugate (with some vendor descriptions citing the 5-O substitution variant), the C12 linker length and terminal amine functionality are conserved features essential to the degrader's activity profile .

Application Validation
Reported
Used as CRBN-recruiting module in THAL-SNS-032, a selective CDK9 degrader PROTAC. C12-alkylamine linker architecture conserved.
Supports utility in kinase-targeting PROTAC development.
Method context; published work may have employed 4-O or 5-O regioisomer.
CDK9 degradation PROTAC THAL-SNS-032 cancer research

Thalidomide-4-O-C12-NH2 (hydrochloride) Application Scenarios


C12 Linker PROTAC Library Synthesis

This compound is optimal for constructing PROTAC libraries where a C12 alkyl linker provides the required spatial separation between CRBN and target protein binding sites. The extended reach compared to shorter-chain analogs (C2, C6, C9) allows exploration of ternary complex geometries that may be inaccessible with constrained linkers . Procurement of this pre-functionalized conjugate eliminates the need for multi-step custom linker synthesis, accelerating structure-activity relationship (SAR) campaigns in academic and industrial degrader programs [1].

Conjugation with Carboxylate Ligands

The terminal primary amine enables direct amide bond formation with warheads bearing carboxylic acid groups or activated esters (e.g., NHS esters), making this conjugate suitable for PROTAC assembly with carboxylate-containing kinase inhibitors, bromodomain ligands, or other target-binding motifs . This contrasts with carboxylate-terminated analogs that require amine-containing warheads, providing complementary synthetic flexibility [1].

CDK9 Degrader Development

As demonstrated by its use in THAL-SNS-032, a selective CDK9 degrader, this C12-alkylamine thalidomide conjugate serves as a validated CRBN-recruiting module for kinase-targeting PROTACs . Researchers developing degraders for CDK family members or other kinases with carboxylate-containing inhibitors may leverage this building block to accelerate lead optimization [1].

4-O vs. 5-O Exit Vector SAR Comparison

Researchers conducting systematic linker optimization studies may procure both Thalidomide-4-O-C12-NH2 and Thalidomide-5-O-C12-NH2 to evaluate how exit vector orientation from the phthalimide ring affects ternary complex formation and degradation efficiency for a given target protein . Such side-by-side comparisons inform optimal linker attachment site selection in degrader design [1].

Application
Selection Property
Validation Focus
C12 linker PROTAC library synthesis
C12 alkyl spacer length
Ternary complex geometry review
Carboxylate warhead conjugation
Terminal amine functionality
Amide bond formation efficiency
Kinase-targeting PROTAC development
Reported CRBN-recruiting context (THAL-SNS-032)
CDK9 degradation selectivity review
Exit vector SAR studies
4-O ether attachment site
Regioisomer-dependent degradation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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